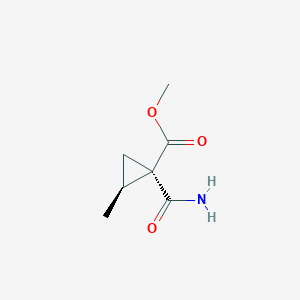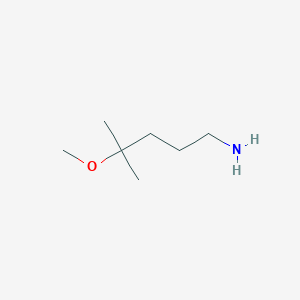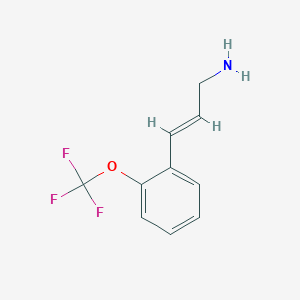
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2-(trifluoromethoxy)styrene.
Amination: The 2-(trifluoromethoxy)styrene undergoes a hydroamination reaction with ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-amine: Contains a difluoromethoxy group, leading to different chemical properties.
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol: An alcohol derivative with different reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine imparts unique electronic and steric properties, making it distinct from its analogs
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+ |
Clave InChI |
FVUXNFAYWGOOSZ-HWKANZROSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/CN)OC(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=CCN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
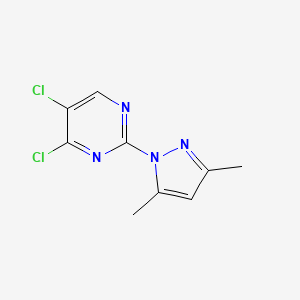
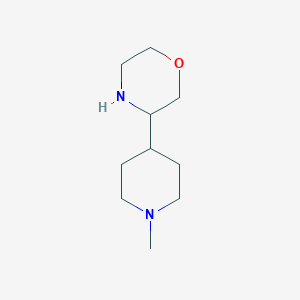

![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)
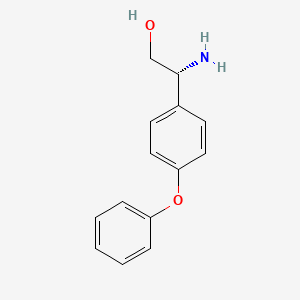
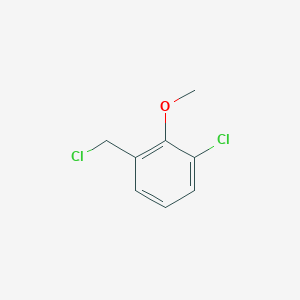
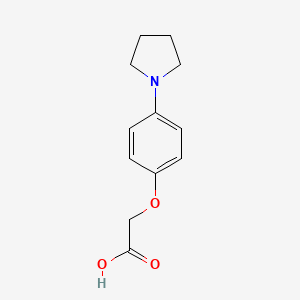
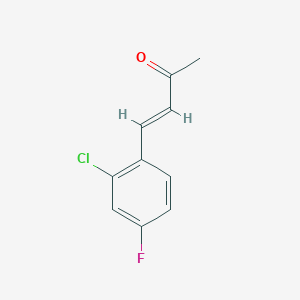
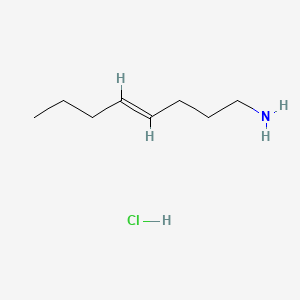
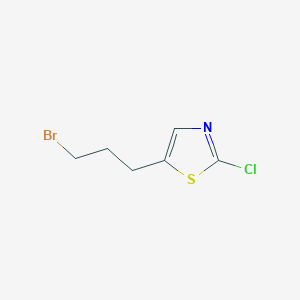
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
